molecular formula C12H4N8O8 B1211543 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide CAS No. 25243-36-1

1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide

Cat. No.: B1211543
CAS No.: 25243-36-1
M. Wt: 388.21 g/mol
InChI Key: MNUJHDPQSAMAAM-UHFFFAOYSA-N
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Description

1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide is a complex organic compound with the molecular formula C12H4N8O8 and a molecular weight of 388.2090 . This compound is known for its unique structure, which includes multiple nitro groups and a benzotriazole framework. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide involves multiple steps, typically starting with the nitration of benzotriazole derivatives. The reaction conditions often require strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process involves careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of fine chemicals, pesticides, and polymer monomers.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-11-ium-12-ide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitro groups and its benzotriazole framework, which confer distinct chemical and physical properties.

Properties

CAS No.

25243-36-1

Molecular Formula

C12H4N8O8

Molecular Weight

388.21 g/mol

IUPAC Name

1,3,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide

InChI

InChI=1S/C12H4N8O8/c21-17(22)5-1-7-11(9(3-5)19(25)26)13-16-8-2-6(18(23)24)4-10(20(27)28)12(8)14-15(7)16/h1-4H

InChI Key

MNUJHDPQSAMAAM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N3N=C4C(=CC(=CC4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1N3N=C4C(=CC(=CC4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

25243-36-1

Pictograms

Explosive

Synonyms

TACOT cpd
tetranitro-2,3,5,6-dibenzo-1,3a,4,6a-tetraazapentalene

Origin of Product

United States

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